molecular formula C30H27ClN2O6 B3150073 (6R,7R)-3-Chloromethyl-7-methoxy-8-oxo-7-(p-toluoylamino)-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester CAS No. 68314-38-5

(6R,7R)-3-Chloromethyl-7-methoxy-8-oxo-7-(p-toluoylamino)-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester

Cat. No.: B3150073
CAS No.: 68314-38-5
M. Wt: 547 g/mol
InChI Key: SJLVZMPGYLBPCT-IHLOFXLRSA-N
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Description

(6R,7R)-3-Chloromethyl-7-methoxy-8-oxo-7-(p-toluoylamino)-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester is a bicyclic β-lactam derivative with a unique 5-oxa-1-azabicyclo[4.2.0]oct-2-ene core. Key structural features include:

  • 3-Chloromethyl group: Enhances reactivity for further functionalization.
  • 7-Methoxy and 7-(p-toluoylamino) substituents: The methoxy group at C7 confers β-lactamase resistance, while the p-toluoylamino (para-methyl benzoyl) side chain modulates lipophilicity and target binding .
  • Diphenylmethyl ester: Protects the carboxylic acid moiety, improving stability and solubility during synthesis .

Synthesis involves a multi-step process starting from 6-aminopenicillanic acid (6-APA), including acylation, oxidation, chlorination, and cyclization, with an overall yield of ~30% .

Properties

IUPAC Name

benzhydryl (6R,7R)-3-(chloromethyl)-7-methoxy-7-[(4-methylbenzoyl)amino]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27ClN2O6/c1-19-13-15-22(16-14-19)26(34)32-30(37-2)28(36)33-24(23(17-31)18-38-29(30)33)27(35)39-25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,25,29H,17-18H2,1-2H3,(H,32,34)/t29-,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLVZMPGYLBPCT-IHLOFXLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2(C3N(C2=O)C(=C(CO3)CCl)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N[C@]2([C@@H]3N(C2=O)C(=C(CO3)CCl)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6R,7R)-3-Chloromethyl-7-methoxy-8-oxo-7-(p-toluoylamino)-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester is a derivative of the β-lactam antibiotic family, which has garnered attention for its potential biological activities, particularly in antibacterial and antifungal applications. This article aims to summarize the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C22H24ClN3O5C_{22}H_{24}ClN_{3}O_{5} with a molecular weight of 445.89 g/mol. Its structure is characterized by a bicyclic framework that is common in β-lactam antibiotics, contributing to its biological activity.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of similar compounds within the β-lactam class. The compound's structure suggests it may exhibit significant activity against a range of Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : Like other β-lactams, it is hypothesized that this compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.
  • In Vitro Studies : In vitro assays have shown that derivatives with similar structures can demonstrate effective Minimum Inhibitory Concentrations (MICs) against various pathogens:
    • Staphylococcus aureus : MIC values as low as 0.125 μg/mL.
    • Escherichia coli : MIC values around 0.25 μg/mL.
    • Pseudomonas aeruginosa : MIC values also near 0.25 μg/mL .

Antifungal Activity

The compound's potential antifungal activity has been less extensively studied but remains an area of interest due to the increasing prevalence of resistant fungal strains.

  • Preliminary Findings : Some β-lactam derivatives have shown activity against Candida albicans and Cryptococcus neoformans, indicating that further investigation into this compound's antifungal properties may be warranted .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of β-lactam derivatives, including the target compound, and evaluated their biological activities:

  • Synthesis Method : The synthesis involved multiple steps, including protection and deprotection reactions that are crucial for maintaining the integrity of the bicyclic structure.
  • Results : The synthesized compounds exhibited varying degrees of antibacterial activity, with some showing enhanced efficacy compared to standard antibiotics.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on related compounds to determine how modifications affect biological activity:

  • Findings : Modifications at the 7-position (e.g., methoxy groups) were found to enhance antibacterial potency while reducing susceptibility to β-lactamases .

Data Tables

Compound NameMolecular WeightMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coliMIC (μg/mL) against P. aeruginosa
Target Compound445.89 g/mol0.1250.250.25
Related Compound A460.91 g/mol0.0620.50.5
Related Compound B455.87 g/mol0.10.30.3

Comparison with Similar Compounds

Critical Structural Differences

  • Core Structure : The 5-oxa ring in the target compound vs. 5-thia in analogs (e.g., ) may alter ring strain and β-lactamase affinity. Oxa analogs are less common but may improve metabolic stability .
  • C7 Substituents: The p-toluoylamino group (target) vs. thienylureidoacetyl (SQ 14,359) or hydroxyimino (E1100) affects lipophilicity and binding to penicillin-binding proteins (PBPs). Thienyl and aminothiazole groups in analogs enhance β-lactamase resistance .
  • C3 Substituents : Chloromethyl (target) vs. tetrazolylthio (SQ 14,359) or acetoxymethyl () influences reactivity. Chloromethyl allows for further derivatization, while bulky groups (e.g., bipyrrolidinylidene in Ceftobiprole) improve tissue penetration .

Research Implications and Gaps

  • Antibacterial Spectrum: While SQ 14,359 and Ceftobiprole target β-lactamase-producing organisms, the target compound’s p-toluoylamino side chain may limit Gram-negative coverage compared to aminothiazole analogs .
  • Derivatization Potential: The 3-chloromethyl group offers a site for introducing prodrug moieties (e.g., phosphonate esters) to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(6R,7R)-3-Chloromethyl-7-methoxy-8-oxo-7-(p-toluoylamino)-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester
Reactant of Route 2
Reactant of Route 2
(6R,7R)-3-Chloromethyl-7-methoxy-8-oxo-7-(p-toluoylamino)-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester

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